REACTION_CXSMILES
|
CC1CCCC(C)(C)C=1/C=C/C(/C)=C/C=C/C(/C)=C/[CH2:18][OH:19].[CH3:22][O:23][C:24]1[CH:31]=[CH:30][C:27]([CH2:28]Cl)=[CH:26][CH:25]=1.C[C:33]1[CH:49]=[CH:48][C:47](C)=[CH:46][C:34]=1[CH2:35][O:36]CC1C=C(C)C=CC=1C>>[CH3:22][O:23][C:24]1[CH:31]=[CH:30][C:27]([CH2:28][O:36][CH2:35][C:34]2[CH:46]=[CH:47][C:48]([O:19][CH3:18])=[CH:49][CH:33]=2)=[CH:26][CH:25]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/CO)/C)/C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CCl)C=C1
|
Name
|
3c
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(COCC2=C(C=CC(=C2)C)C)C=C(C=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The ether extract
|
Type
|
WASH
|
Details
|
was washed successively with saturated sodium bicarbonate solution and with brine
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by successive chromatographic operations with the column absorbent
|
Type
|
WASH
|
Details
|
eluting solvent
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(COCC2=CC=C(C=C2)OC)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |